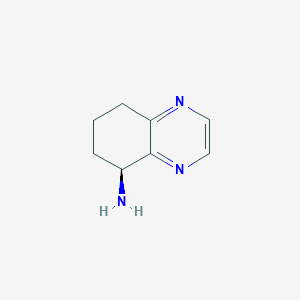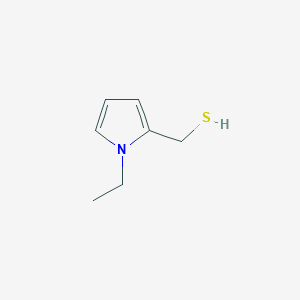![molecular formula C5H10ClNO B11922491 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B11922491.png)
3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride: is a bicyclic compound with a unique structure that includes an oxygen and nitrogen atom within its ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-iodomethylazetidin-2-one with glyoxylic acid esters and sodium hydride . This reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the desired bicyclic structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-quality product .
Chemical Reactions Analysis
Types of Reactions: 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms within the ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced bicyclic amines.
Substitution: Formation of substituted bicyclic compounds.
Scientific Research Applications
Chemistry: 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride is used as a building block in organic synthesis.
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its bicyclic structure can interact with various biological targets, making it a candidate for the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and catalysis .
Mechanism of Action
The mechanism of action of 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride: This compound has a similar bicyclic structure but with different ring sizes and substitution patterns.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic compound with a different arrangement of atoms and functional groups.
Uniqueness: 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride is unique due to its specific ring structure that includes both oxygen and nitrogen atoms. This configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C5H10ClNO |
|---|---|
Molecular Weight |
135.59 g/mol |
IUPAC Name |
3-oxa-6-azabicyclo[3.2.0]heptane;hydrochloride |
InChI |
InChI=1S/C5H9NO.ClH/c1-4-2-7-3-5(4)6-1;/h4-6H,1-3H2;1H |
InChI Key |
DSTMERGGADFJMT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COCC2N1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B11922460.png)


![1H-Imidazo[4,5-c]pyridine-2-carbaldehyde](/img/structure/B11922476.png)
![5-Amino-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B11922480.png)

